molecular formula C12H12ClNO2 B2873868 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 2361657-71-6

1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

Katalognummer B2873868
CAS-Nummer: 2361657-71-6
Molekulargewicht: 237.68
InChI-Schlüssel: IXJZJBQNPJLSMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one, also known as DMCM, is a chemical compound that has been extensively studied for its pharmacological properties. DMCM belongs to the benzodiazepine family of compounds and has been found to have anxiolytic and sedative effects.

Wirkmechanismus

1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one acts on the GABA-A receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and decreased neuronal excitability.
Biochemical and physiological effects:
1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been found to have a short half-life, which may limit its clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been extensively studied in animal models and has been found to be effective in reducing anxiety and inducing sedation. However, 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been found to have a short half-life, which may limit its clinical use. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has also been found to have potential for abuse and dependence, which may limit its use in humans.

Zukünftige Richtungen

Future research on 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one should focus on the development of analogs with longer half-lives and reduced potential for abuse and dependence. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one may also have potential for the treatment of other neurological disorders, such as depression and post-traumatic stress disorder (PTSD), and future research should investigate these potential applications. Additionally, future research should investigate the mechanism of action of 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one in more detail, as this may provide insights into the development of new drugs for the treatment of neurological disorders.

Synthesemethoden

1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the reaction between 7-chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-one and propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is then purified using column chromatography to obtain pure 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one.

Wissenschaftliche Forschungsanwendungen

1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has been extensively studied for its pharmacological properties. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. 1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Eigenschaften

IUPAC Name

1-(7-chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-12(15)14-8(2)7-16-11-6-9(13)4-5-10(11)14/h3-6,8H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJZJBQNPJLSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1C(=O)C=C)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chloro-3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.